2-Tert-butyl-4-fluorophenol

Beschreibung

Significance of Phenolic Compounds in Synthetic Organic Chemistry

Phenolic compounds are a cornerstone of synthetic organic chemistry, valued for their versatile reactivity and widespread presence in natural products and industrial chemicals. researchgate.netopenresearchlibrary.org Characterized by a hydroxyl group directly attached to an aromatic ring, phenols serve as crucial intermediates and building blocks for a vast array of more complex molecules. ijhmr.comijhmr.commdpi.com Their utility stems from the reactivity of both the hydroxyl group and the aromatic ring, which can undergo a variety of transformations to construct new carbon-carbon and carbon-heteroatom bonds. researchgate.net The acidity of the phenolic proton allows for the formation of phenoxides, which are potent nucleophiles, while the hydroxyl group can be readily converted into ethers and esters. byjus.com Furthermore, the aromatic ring is activated towards electrophilic substitution, enabling the introduction of various functional groups. byjus.com

Role of Fluorine in Modulating Chemical Reactivity and Selectivity in Aromatic Systems

The introduction of fluorine into aromatic systems, such as phenols, profoundly alters their chemical and physical properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can significantly influence a molecule's reactivity, stability, and biological activity. numberanalytics.comencyclopedia.pub The strong carbon-fluorine bond, one of the most stable in organic chemistry, can enhance the thermal and oxidative stability of a compound. annualreviews.org

In aromatic systems, fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can decrease the basicity of nearby functional groups and influence the regioselectivity of chemical reactions. encyclopedia.pub This electronic modulation can be strategically employed to direct the course of a synthesis or to fine-tune the properties of the final product. acs.org For instance, the position of a fluorine atom on an aromatic ring can impact receptor selectivity in medicinal chemistry applications. annualreviews.org

Steric Effects of Tert-Butyl Groups in Phenolic Architectures

The tert-butyl group, a bulky substituent, is frequently utilized in organic synthesis to exert steric hindrance. researchgate.netnih.gov When attached to a phenolic ring, this group can shield the hydroxyl group and the adjacent positions on the ring, thereby influencing the regioselectivity of reactions. nih.gov This "steric shielding" can prevent unwanted side reactions and direct incoming reagents to less hindered positions. researchgate.net

For example, the presence of a tert-butyl group ortho to the hydroxyl group can hinder reactions at that position, favoring substitution at the para position. scientificupdate.com This steric control is a valuable tool for chemists to achieve selective transformations on the phenolic scaffold. researchgate.net Moreover, the tert-butyl group can enhance the stability of the phenol (B47542) by protecting it from oxidation. nih.gov

Overview of Research Trajectories for Substituted Fluorophenols

Research into substituted fluorophenols is driven by their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comtandfonline.com Scientists are exploring new methods for the selective synthesis of these compounds, as the precise placement of fluorine and other substituents is crucial for their desired function. tandfonline.com

One area of focus is the development of more efficient and regioselective fluorination and alkylation reactions. tandfonline.comnih.gov Researchers are also investigating the unique reactivity of these compounds, aiming to utilize them as building blocks for the synthesis of more complex and valuable molecules. acs.org The study of their physicochemical properties, including their spectroscopic and structural characteristics, provides fundamental data that underpins their application in various scientific disciplines. acs.orgnih.govresearchgate.net

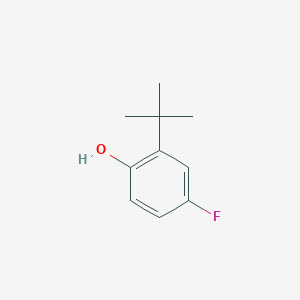

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCERNOPRZOOFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing Processes

The synthesis of 2-tert-butyl-4-fluorophenol typically involves the alkylation of 4-fluorophenol (B42351). A common laboratory-scale procedure involves reacting 4-fluorophenol with tert-butanol (B103910) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. acs.org

Industrial-scale manufacturing may employ similar principles but often utilizes more cost-effective and efficient methodologies, such as using isobutylene (B52900) as the alkylating agent and solid acid catalysts. google.com

Purification of the product is generally achieved through column chromatography, which separates the desired this compound from unreacted starting materials and any potential isomers, such as 3-tert-butyl-4-fluorophenol.

Physicochemical Properties and Structural Analysis

2-tert-butyl-4-fluorophenol is a solid at room temperature with a molecular weight of 168.21 g/mol . chemicalbook.com Its molecular formula is C10H13FO. chemicalbook.comuni.lu

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H13FO |

| Molecular Weight | 168.21 g/mol |

| CAS Number | 357611-22-4 |

This table is interactive. Click on the headers to sort.

The structure of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy shows characteristic signals for the aromatic protons, the hydroxyl proton, and the nine equivalent protons of the tert-butyl group. 19F NMR spectroscopy would show a signal characteristic of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group and C-F stretching vibrations.

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity of Derivatives and Analogues of 2 Tert Butyl 4 Fluorophenol

Fluorinated Phenols with Varied Substitution Patterns

The arrangement and number of fluorine atoms on a phenol (B47542) ring significantly influence its chemical properties. The synthesis of such compounds often requires precise control over reaction conditions to achieve the desired substitution pattern.

Synthesis of Di- and Tri-fluorinated Phenols

The direct fluorination of phenolic compounds is a primary method for producing multi-fluorinated derivatives. For instance, the reaction of phenol red with dilute fluorine gas under acidic conditions can yield a mixture of its mono-, di-, and trifluorinated derivatives. nih.gov A similar approach has been applied to cresol (B1669610) purple, resulting in mono-, di-, and trifluorinated products that retain pH indicator properties. nih.gov These reactions typically proceed via electrophilic fluorination.

Another strategy involves the functionalization of already fluorinated precursors. A method for the regioselective difunctionalization of 2,6-difluorophenols has been developed, which proceeds through a Pummerer-based nih.govnih.gov sigmatropic dearomatization to form a 2,4-cyclohexadienone (B14708032) intermediate. kyoto-u.ac.jp This intermediate can then undergo further reactions.

A two-step procedure has been established for converting 4-tert-butylphenols into 4-fluorophenols. This process involves an initial oxidative fluorination step to create a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one, followed by an acid-catalyzed aromatization that eliminates isobutene. cas.cz

The synthesis of fluorinated phenyl tert-butyl ethers can be achieved through a copper-catalyzed etherification of fluorine-containing bromobenzene (B47551) with tert-butyl alcohol. google.com Subsequent hydrolysis of the ether yields the corresponding fluorinated phenol. google.com

Table 1: Selected Methods for Synthesizing Multi-fluorinated Phenols

| Starting Material | Reagents | Product Type | Yield | Reference |

| Phenol Red | F₂ gas (dilute), acidic conditions | Mono-, Di-, and Tri-fluorinated derivatives | Mild | nih.gov |

| 2,6-Difluorophenols | Aryl sulfoxides, Nucleophiles, TFAA | 2,5-Difunctionalized 2,6-difluorophenol | Not specified | kyoto-u.ac.jp |

| 4-tert-Butylphenol | [Bis(trifluoroacetoxy)iodo]benzene (B57053), Et₃N·3HF | 4-Fluorophenol (B42351) | Satisfactory | cas.cz |

| Fluorine-containing bromobenzene | tert-Butyl alcohol, Copper catalyst, Ligand, Alkali | Fluorine-containing phenol (via ether hydrolysis) | Not specified | google.com |

TFAA: Trifluoroacetic anhydride (B1165640)

Regioselective Functionalization of Polyfluorophenols

Achieving regioselectivity in the functionalization of polyfluorinated phenols is a significant synthetic challenge. One successful strategy involves a sigmatropic dearomatization/defluorination sequence. kyoto-u.ac.jpmdpi.com This method, applied to 2,6-difluorophenols, utilizes an interrupted Pummerer reaction with aryl sulfoxides and trifluoroacetic anhydride (TFAA) to generate a dearomatized cyclohexadienone intermediate. kyoto-u.ac.jp This intermediate is susceptible to Michael addition by a nucleophile at the 3-position, followed by rearomatization through the loss of hydrogen fluoride (B91410), resulting in a 2,5-difunctionalized product. kyoto-u.ac.jp The reactivity of halogen atoms on a BODIPY core, a related structure, was found to decrease in the order 8-meso-Cl > 3,5-α-Cl > 2,6-β-Cl, allowing for stepwise functionalization. lsu.edu

Phenolic Compounds Bearing Diverse Tert-Butyl Groups

The introduction of bulky tert-butyl groups onto the phenol ring influences the molecule's steric and electronic properties, directing subsequent reactions and modifying its physical characteristics.

Synthesis of Multi-Tert-Butylated Fluorophenols

The synthesis of phenols bearing more than one tert-butyl group can be achieved through several routes. A direct and regioselective fluorination of 2,6-di-tert-butylphenol (B90309) using xenon difluoride yields 2,6-di-tert-butyl-4-fluorophenol in good yield. tandfonline.com This selectivity is attributed to the large size of the xenon difluoride molecule, which preferentially attacks the para position of the sterically hindered phenol. tandfonline.com

Another approach is the oxidative fluorination of 2,4-di-tert-butylphenol (B135424) using [bis(trifluoroacetoxy)iodo]benzene and a fluoride source, which produces 4-fluoro-2,6-di-tert-butylcyclohexa-2,5-dien-1-one. cas.cz This intermediate can then be aromatized under acidic conditions to yield the corresponding multi-tert-butylated fluorophenol. cas.cz

The Friedel-Crafts alkylation is a common method for introducing tert-butyl groups. For example, 2-tert-butyl-4-fluorophenol can be synthesized by reacting 4-fluorophenol with tert-butanol (B103910) in the presence of a strong acid catalyst like sulfuric acid or aluminum chloride. acs.org Further alkylation can lead to di-tert-butylated products.

Table 2: Synthesis of Multi-Tert-Butylated Fluorophenols

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-Di-tert-butylphenol | Xenon difluoride, Methylene dichloride | 2,6-Di-tert-butyl-4-fluorophenol | 49.1% | tandfonline.com |

| 4-Fluorophenol | tert-Butanol, Concentrated H₂SO₄ | This compound | 42% | acs.org |

| 2,4-Di-tert-butylphenol | [Bis(trifluoroacetoxy)iodo]benzene, Et₃N·3HF | 2,4-Di-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one | 83% | cas.cz |

Derivatization at the Phenolic Hydroxyl Group

The hydroxyl group of phenols is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives, most notably ethers.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion, generated by deprotonating the phenol, attacks an alkyl halide (or another substrate with a good leaving group). wikipedia.orgmasterorganicchemistry.com

For this reaction to be efficient, primary alkyl halides are preferred as the electrophile, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. wikipedia.orgmasterorganicchemistry.com The alkoxide can be formed from a variety of phenols. The reaction is typically conducted by treating the phenol with a base (like sodium hydride or potassium carbonate) to form the phenoxide, which then reacts with the alkyl halide. libretexts.org For example, 2-fluorophenol (B130384) can be converted to 2-fluorophenetole (B1584092) by reaction with ethyl bromide in the presence of a base. researchgate.net

The synthesis can also be performed intramolecularly to form cyclic ethers, provided the molecule contains both a hydroxyl group and a suitable leaving group on an alkyl chain. libretexts.org

Table 3: Example of Williamson Ether Synthesis

| Phenol | Alkyl Halide | Base | Solvent | Product | Reference |

| 2-Fluorophenol | Ethyl bromide | K₂CO₃ | Not Specified | 2-Fluorophenetole | researchgate.net |

| 4-Fluorophenol | Chloroethane | NaH | DMSO | 4-Fluoroanisole (conceptual) | wikipedia.orglibretexts.org |

| 2-tert-Butylphenol | Methyl Iodide | K₂CO₃ | DMF | 2-tert-Butylanisole (conceptual) | wikipedia.orgmasterorganicchemistry.com |

Esterification and Other Functional Group Transformations

The phenolic hydroxyl group of this compound is a key site for functional group transformations, allowing for the synthesis of a variety of derivatives. Esterification is a primary example of such a transformation, alongside other modifications that can alter the compound's physical and chemical properties.

One common method for the synthesis of this compound involves the reaction of 4-fluorophenol with tert-butanol in the presence of a strong acid catalyst like sulfuric acid. acs.org This electrophilic substitution introduces the bulky tert-butyl group ortho to the hydroxyl group.

The esterification of hindered phenols such as this compound can be challenging due to steric hindrance around the hydroxyl group. Standard Fischer esterification conditions are often ineffective. However, methods developed for sterically demanding substrates can be employed. The Steglich esterification, for instance, is a mild method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This approach activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then readily reacts with the alcohol, even a sterically hindered one, to form the corresponding ester. organic-chemistry.org An esterification reaction involving this compound has been noted in synthetic procedures, indicating its viability as a substrate for such transformations. amazonaws.com

Another relevant transformation is the synthesis of tert-butyl esters, which are valuable in organic synthesis. organic-chemistry.org While typically involving the esterification of a carboxylic acid with a tert-butyl alcohol source, the principles of overcoming steric hindrance are applicable. organic-chemistry.orgrsc.org

Other functional group interconversions can be envisaged for this compound. The phenolic hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This transformation facilitates nucleophilic substitution reactions at the phenolic position. Furthermore, the aromatic ring itself can undergo further electrophilic substitution, although the positions of substitution will be directed by the existing hydroxyl, tert-butyl, and fluoro groups.

Schiff Base Derivatives Incorporating Fluorinated Phenols

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a significant class of compounds with diverse applications. sci-hub.senih.gov The incorporation of a fluorinated phenol moiety, such as this compound, into a Schiff base structure can modulate its electronic properties and biological activity. nih.gov The stability of these Schiff bases is often enhanced by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the azomethine group. nih.gov

Synthetic Routes and Structural Characterization

The synthesis of Schiff bases from fluorinated phenols typically involves the condensation reaction of a primary amine with a substituted salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). tandfonline.commdpi.com To synthesize a Schiff base derived from this compound, the phenol would first need to be converted to its corresponding aldehyde, 3-tert-butyl-5-fluoro-2-hydroxybenzaldehyde, via a formylation reaction. This aldehyde can then be reacted with a primary amine to yield the desired Schiff base.

A general synthetic procedure involves refluxing the substituted salicylaldehyde and the primary amine in an alcoholic solvent. niscpr.res.in The reaction is often catalyzed by a few drops of acid. nih.gov The removal of the water formed during the reaction, for instance by using a Dean-Stark apparatus, drives the equilibrium towards the formation of the imine. nih.gov

An example of a closely related synthesis is that of (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol. researchgate.net In this case, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) is condensed with 4-fluoroaniline. This highlights the general pathway for synthesizing such derivatives.

The structural characterization of these Schiff bases relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR spectroscopy is used to identify the protons in the molecule. Key signals include the phenolic -OH proton, the azomethine -CH=N- proton, and the aromatic protons. mdpi.comresearchgate.net The chemical shift of the phenolic proton can indicate the presence of strong intramolecular hydrogen bonding.

¹³C-NMR spectroscopy provides information on the carbon skeleton, with a characteristic signal for the imine carbon. mdpi.comresearchgate.net

¹⁹F-NMR can be used to confirm the presence and environment of the fluorine atom on the phenolic ring. nih.gov

Infrared (IR) Spectroscopy:

A strong absorption band in the region of 1600-1630 cm⁻¹ is characteristic of the C=N stretching vibration of the azomethine group, confirming the formation of the Schiff base. researchgate.net

The absence of the characteristic C=O and N-H stretching bands of the starting aldehyde and amine, respectively, also indicates successful product formation.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Schiff bases typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

X-ray Diffraction (XRD):

The table below summarizes the characterization data for a representative fluorinated Schiff base, (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol. researchgate.net

| Technique | Observed Features |

| ¹H-NMR | Signals for aromatic protons, tert-butyl groups, azomethine proton, and phenolic OH. |

| ¹³C-NMR | Resonances for all unique carbon atoms, including the imine carbon. |

| FT-IR (cm⁻¹) | C=N stretch, O-H stretch, aromatic C-H stretch. |

| UV-Vis (nm) | Absorption bands corresponding to electronic transitions within the conjugated system. |

| X-ray Diffraction | Confirms molecular structure, tautomeric form, and intramolecular hydrogen bonding. |

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of this compound. These computational methods provide insights into the molecule's geometry, electronic structure, and thermochemical properties, which are crucial for understanding its reactivity and behavior.

Geometry Optimization and Conformational Analysis

Conformational analysis involves exploring the different spatial arrangements of the molecule (conformers) and their relative energies. conflex.netifremer.fr For phenolic compounds, a key conformational aspect is the orientation of the hydroxyl group's hydrogen atom relative to the aromatic ring. In this compound, the interaction between the hydroxyl group and the adjacent tert-butyl group is a determining factor in the preferred conformation. Computational studies can identify the most stable conformer by comparing the calculated energies of different rotational isomers. researchgate.net

Table 1: Predicted Conformational Data for Phenolic Compounds

| Compound | Method | Basis Set | Most Stable Conformer | Relative Energy (kcal/mol) |

| 2,6-di-tert-butyl-4-methylphenol | B3LYP | 6-31G(d) | Conformer 1 | 0 |

| 2,6-di-tert-butyl-4-methylphenol | B3LYP | 6-31G(d) | Conformer 2 | ~2.6 |

This table is illustrative and based on data for a structurally related compound, highlighting the type of information obtained from conformational analysis. researchgate.net

Electronic Structure Analysis (Frontier Orbitals, Molecular Electrostatic Potential)

The electronic structure of this compound dictates its chemical reactivity. Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. ajchem-a.comajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netugm.ac.id

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. ugm.ac.idresearchgate.net These maps are valuable for predicting sites of electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com For this compound, the MEP would likely show a negative potential (electron-rich region) around the oxygen atom of the hydroxyl group and the fluorine atom, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (electron-poor region), indicating its susceptibility to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Data for a Substituted Phenol

| Compound | Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP | 6-311++G(d,p) | - | - | - |

This table is for illustrative purposes, showing the type of data generated from FMO analysis. Specific values for this compound would require dedicated calculations. ajchem-a.com

Thermochemical Properties of Phenolic Compounds

DFT calculations can be used to estimate various thermochemical properties of phenolic compounds, including enthalpies of formation, bond dissociation enthalpies (BDEs), and gas-phase acidities. researchgate.net The O-H bond dissociation enthalpy is a particularly important parameter for phenols, as it relates to their antioxidant activity. A lower O-H BDE indicates that the hydrogen atom can be more easily abstracted, a key step in the radical-scavenging mechanism of many phenolic antioxidants.

Table 3: Selected Thermochemical Data for Phenolic Compounds

| Property | Compound | Value (kJ/mol) |

| Standard Enthalpy of Formation (gas) | 2,4-Di-tert-butylphenol | - |

| Enthalpy of Sublimation | 2,4-Di-tert-butylphenol | - |

Mechanistic Probing and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgchemrxiv.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathway.

Transition State Analysis of Key Reactions

Transition state analysis is crucial for understanding the kinetics of a reaction. pressbooks.pub For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structure and calculate its energy. rsc.org This information provides the activation energy of the reaction, which is directly related to the reaction rate. For instance, in the alkylation of 4-fluorophenol, a related compound, DFT calculations can help elucidate the role of the catalyst and the nature of the intermediates. rsc.org

Solvent Effects on Reaction Energetics

The solvent can have a significant impact on the energetics and mechanism of a reaction. cmu.eduresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of the solvent into the calculations. rsc.org For reactions involving this compound, the choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and rate. For example, in Friedel-Crafts type reactions, the solvent can affect the equilibrium between the reactants and the activated complex. rsc.org Studies on related phenolic compounds have shown that hydrogen-bond-accepting solvents can significantly affect the kinetics of hydrogen transfer reactions. cmu.edu

Analysis of Steric and Electronic Effects of Substituents

The chemical nature of this compound is fundamentally shaped by the electronic influence of the fluorine atom and the spatial, or steric, influence of the tert-butyl group. The fluorine atom, being the most electronegative element, exerts powerful electronic effects on the aromatic ring. tandfonline.com Concurrently, the large tert-butyl group introduces significant steric bulk. researchgate.net These effects are not isolated; they compete and combine to influence the molecule's reactivity, particularly in reactions involving the aromatic ring or the phenolic hydroxyl group, such as electrophilic aromatic substitution. pearson.comdoubtnut.com

Inductive and Resonance Effects of Fluorine

The fluorine atom attached to the benzene (B151609) ring in this compound exhibits two primary electronic effects: the inductive effect (-I) and the resonance effect (+R or +M). stackexchange.com

The inductive effect is the result of fluorine's high electronegativity. It pulls electron density away from the carbon atom to which it is attached and, to a lesser extent, from the rest of the aromatic ring through the sigma (σ) bonds. stackexchange.comlibretexts.org This electron-withdrawing effect tends to decrease the electron density of the entire aromatic ring, making the compound less reactive towards electrophilic attack compared to benzene. stackexchange.com This effect also influences the acidity of the phenolic proton by stabilizing the corresponding phenoxide ion.

Conversely, the resonance effect involves the donation of electron density from one of fluorine's lone pairs into the aromatic pi (π) system. wikipedia.org This donation increases the electron density specifically at the ortho and para positions relative to the fluorine atom. stackexchange.com

This table illustrates the unique balance of effects for fluorine compared to other halogens. The strong inductive pull combined with a weaker resonance donation makes it a deactivator, yet it still directs substitution to ortho and para positions.

Steric Hindrance of Tert-Butyl Groups on Reaction Sites

The tert-butyl group, with its chemical formula -(C(CH₃)₃), is a large and bulky alkyl substituent that significantly influences the reactivity of molecules to which it is attached. researchgate.net Its primary influence is through steric hindrance , a phenomenon where the size of a group physically impedes a chemical reaction from occurring at a nearby site. cymitquimica.com

In this compound, the tert-butyl group is located at the ortho position relative to the hydroxyl group. This placement has several important consequences:

Shielding of the Hydroxyl Group : The bulky group can partially shield the phenolic -OH group, potentially hindering reactions that involve this site, such as etherification or esterification.

Directing Electrophilic Substitution : In electrophilic aromatic substitution reactions, the hydroxyl group is a powerful activating and ortho, para-directing group. pearson.com However, the tert-butyl group at position 2 sterically blocks one of the ortho positions (position 6). Consequently, incoming electrophiles are directed primarily to the other activated positions that are less sterically hindered. pearson.comdoubtnut.com The presence of the bulky tert-butyl group is known to prevent side-reactions like dimerization in certain oxidative processes. cas.cz

Stabilization of Radicals : In the context of antioxidant activity, the steric hindrance provided by tert-butyl groups ortho to the hydroxyl group enhances the stability of the resulting phenoxy radical, preventing it from undergoing rapid, unwanted side reactions.

Studies on the alkylation of phenols and related compounds consistently show that the bulky tert-butyl cation preferentially adds to the para position over the ortho position due to steric hindrance. pearson.com However, some research has noted that steric hindrance is not always the sole determining factor, and electronic effects can sometimes lead to substitution at sterically crowded positions. researchgate.net

Table 2: Influence of Tert-Butyl Group on Regioselectivity of Electrophilic Substitution

| Starting Material | Electrophile | Major Product(s) | Rationale |

|---|---|---|---|

| Phenol | tert-butyl chloride / AlCl₃ | p-tert-butylphenol | The hydroxyl group is an ortho, para-director, but the bulky tert-butyl electrophile preferentially attacks the less hindered para position. pearson.com |

| m-Cresol | tert-butanol / Acid Catalyst | 2-tert-butyl-5-methylphenol, 4-tert-butyl-3-methylphenol | The selectivity depends on a combination of steric effects and the inherent reactivity of the ring positions. lookchem.com |

| 2-tert-butylphenol | Halogens (e.g., I₂, Br₂, Cl₂) | Substitution at para and the unoccupied ortho position | The existing tert-butyl group blocks one ortho position, directing further substitution elsewhere. doubtnut.com |

This table demonstrates how the steric bulk of a tert-butyl group influences the outcome of chemical reactions by physically blocking certain reaction sites.

Applications in Organic Synthesis

The unique combination of a sterically hindered phenol (B47542) with a fluorine substituent makes 2-tert-butyl-4-fluorophenol a useful building block in organic synthesis.

Polymer Chemistry: Hindered phenols are known for their antioxidant properties and are often incorporated into polymers to prevent degradation. The presence of fluorine can further enhance the stability and other properties of the resulting polymers.

Agrochemicals: Fluorinated organic compounds are prevalent in modern agrochemicals. The this compound scaffold could be a key component in the synthesis of new herbicides or pesticides. smolecule.com

Specialty Chemicals: This compound can be used as a starting material for the synthesis of various specialty chemicals, where the specific arrangement of the functional groups is critical for the desired application.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-tert-butyl-4-fluorophenol. By analyzing the interactions of atomic nuclei with an external magnetic field, a wealth of structural information can be obtained.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum typically shows a singlet for the nine equivalent protons of the tert-butyl group, and distinct signals for the aromatic protons, whose splitting patterns are influenced by coupling to each other and to the fluorine atom. The hydroxyl proton also gives a characteristic signal.

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. Each unique carbon atom in this compound, including those in the tert-butyl group, the aromatic ring, and the carbon bearing the hydroxyl group, produces a distinct signal. rsc.orgrsc.org The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group, the bulky tert-butyl group, and the electronegative fluorine atom.

¹⁹F NMR (Fluorine-19 NMR) is particularly useful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org It provides a specific signal for the fluorine atom in this compound, with a chemical shift characteristic of a fluorine attached to an aromatic ring. rsc.orgtandfonline.com This technique is highly sensitive to the electronic environment around the fluorine atom. nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~9.32 | s | -OH |

| ~6.89 | dd | Aromatic CH | |

| ~6.84-6.79 | m | Aromatic CH | |

| ~6.74 | dd | Aromatic CH | |

| ~1.33 | s | -C(CH₃)₃ | |

| ¹³C | ~157.13 | C-F | |

| ~153.68 | C-OH | ||

| ~122.70 | d | Aromatic CH | |

| ~116.68 | d | Aromatic CH | |

| ~115.01 | d | Aromatic CH | |

| ~34.41 | -C (CH₃)₃ | ||

| ~29.59 | -C(C H₃)₃ | ||

| ¹⁹F | ~-125.72 | Ar-F |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from various sources. rsc.orgacs.org

Advanced NMR Techniques (DEPT, HHCOSY, TOCSY) for Connectivity Mapping

To further refine the structural assignment, advanced 2D NMR techniques are employed to map the connectivity between atoms.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. This helps to unequivocally assign the carbon signals of the tert-butyl group and the aromatic methine carbons.

HHCOSY (Homonuclear Correlation Spectroscopy) establishes correlations between coupled protons. nih.gov In the spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their connectivity on the benzene (B151609) ring.

TOCSY (Total Correlation Spectroscopy) extends the correlations beyond directly coupled spins, revealing entire spin systems. nih.govbbhegdecollege.com For this compound, a TOCSY experiment could highlight the complete network of coupled aromatic protons.

¹⁹F NMR for Tracking Fluorine in Complex Systems

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent "spy" nucleus for monitoring the fate of fluorinated compounds in complex environments. rsc.orgnih.govrsc.org This is particularly relevant in mechanistic studies, biotransformation, and environmental fate studies. For example, changes in the ¹⁹F NMR signal of this compound could indicate its transformation into metabolites or degradation products, with new signals appearing for any newly formed fluorinated species. nih.gov This allows for the tracking of the fluorine atom without the need for physical separation of the components in a mixture. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion (molecular ion). acs.org This accuracy allows for the determination of the elemental formula of this compound with high confidence, by comparing the experimentally measured mass to the calculated exact mass. acs.org This is a critical step in confirming the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is invaluable for analyzing complex mixtures containing this compound. The LC separates the components of the mixture, and the MS provides mass information for each separated component, allowing for their identification and quantification. chromatographyonline.comacs.org This is particularly useful in monitoring reactions involving this compound to identify products, byproducts, and unreacted starting material.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid. For this compound, this technique provides definitive proof of its molecular structure and insights into its packing in the solid state.

The solid-state structure of this compound has been unambiguously confirmed through single-crystal X-ray diffraction. rsc.orgnih.gov The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2045362. rsc.orgnih.govrsc.org

Below is a table summarizing key crystallographic information for a related compound, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, to provide context for the type of data obtained from X-ray diffraction studies.

| Crystal Data for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol | |

| Parameter | Value |

| Chemical Formula | C₁₅H₂₄O₂ |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 25.139(3) |

| c (Å) | 11.237(2) |

| V (ų) | 6146.4(16) |

| Z | 18 |

| Intramolecular Hydrogen Bond | O—H···O |

Data sourced from reference nih.gov

Spectroscopic Methods

Spectroscopic techniques are fundamental in identifying and characterizing this compound by probing the interaction of the molecule with electromagnetic radiation.

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. upi.edu In the analysis of this compound, specific absorption bands in the infrared spectrum confirm the presence of its key structural features.

The FTIR spectrum of a phenolic compound is typically characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. upi.edu The exact position and shape of this band can provide information about hydrogen bonding. A sharp peak around 3600 cm⁻¹ is indicative of a "free" hydroxyl group, not involved in hydrogen bonding, whereas a broader band at lower wavenumbers suggests the presence of intermolecular or intramolecular hydrogen bonding. The spectrum would also exhibit C-H stretching vibrations from the aromatic ring and the tert-butyl group, typically in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the phenol (B47542) is expected around 1200 cm⁻¹, and the C-F stretching vibration would likely be observed in the 1000-1300 cm⁻¹ region.

While a specific FTIR spectrum for this compound is not provided, the following table presents typical FTIR absorption ranges for the functional groups present in the molecule, based on general spectroscopic data for substituted phenols. upi.edunih.govoup.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2970 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | ~1200 |

| C-F | Stretching | 1000 - 1300 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the π bonding and non-bonding orbitals to higher energy π* anti-bonding orbitals.

The UV-Vis spectrum of a phenol typically shows two main absorption bands. The primary band, corresponding to the π → π* transition of the benzene ring, usually appears at a shorter wavelength (around 210-220 nm). A secondary, less intense band, also from a π → π* transition, is observed at a longer wavelength (around 270-280 nm). The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The hydroxyl group, being an activating group, tends to shift the absorption maxima to longer wavelengths (a bathochromic shift). The fluorine atom and the tert-butyl group will also modulate these electronic transitions.

The table below shows UV-Vis absorption data for a related compound, 2-(tert-butyl)-4-nitrophenol, to illustrate typical spectral features.

| Compound | Solvent | λ_max (nm) | Transition |

| 2-(tert-butyl)-4-nitrophenol | Not Specified | ~340 (in amine form) | π → π |

| ~420 (in nitro form) | π → π |

Data sourced from reference

Fourier Transform Infrared (FTIR) Spectroscopy

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry, are employed to study the redox behavior of electroactive species like this compound. This technique provides valuable information on the oxidation and reduction potentials of the compound.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For phenolic compounds, this technique is used to investigate their oxidation, which typically involves the formation of a phenoxyl radical. The oxidation potential is a measure of how easily the compound loses an electron.

The electrochemical oxidation of phenols is generally an irreversible process due to the high reactivity of the initially formed phenoxyl radical, which can undergo subsequent reactions such as dimerization or polymerization. nih.gov The oxidation potential of a substituted phenol is influenced by the electronic properties of its substituents. Electron-donating groups, like the tert-butyl group, tend to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, such as the fluorine atom, generally increase the oxidation potential.

Studies on the cyclic voltammetry of various substituted phenols have shown that the oxidation potential is sensitive to the nature and position of the substituents. For example, the cyclic voltammogram of 2,4,6-tri-tert-butylphenol (B181104) shows a well-defined oxidation peak. researchgate.net The presence of the bulky tert-butyl groups can also affect the kinetics of the electrode process and the stability of the resulting radical. In the case of this compound, the oxidation would involve the removal of an electron from the phenol ring, with the potential being a balance of the opposing electronic effects of the tert-butyl and fluoro groups.

The following table provides representative oxidation potentials for related phenolic compounds to contextualize the expected redox behavior of this compound.

| Compound | Conditions | Oxidation Potential (E_p,a vs. Fc⁺/Fc) |

| TpᵗBuCuᴵᴵ(κ²-O₂NᵗBu₂C₆H₂O) | CH₂Cl₂, 0.1 M [ⁿBu₄N][PF₆] | 1.10 V |

Data sourced from reference nih.gov

Applications of 2 Tert Butyl 4 Fluorophenol in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

2-Tert-butyl-4-fluorophenol serves as a crucial intermediate in the field of organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group, a sterically hindering tert-butyl group, and a strategically placed fluorine atom, makes it a valuable precursor for constructing more complex molecular architectures. A common synthesis route to obtain this compound involves the acid-catalyzed Friedel-Crafts alkylation of 4-fluorophenol (B42351) with tert-butanol (B103910). acs.org For example, dissolving 4-fluorophenol and tert-butanol in dichloromethane (B109758) and treating the mixture with concentrated sulfuric acid yields this compound after purification. acs.org

As a Building Block for Fluorine-Containing Scaffolds

The presence of a fluorine atom makes this compound a key starting material for creating fluorine-containing molecular frameworks, which are of significant interest in medicinal and materials chemistry. The carbon-fluorine bond is exceptionally strong and can alter the electronic properties, lipophilicity, and metabolic stability of a molecule.

Research has demonstrated the transformation of 4-tert-butylphenols into 4-fluorophenols through a two-step process involving oxidative fluorination followed by acid-catalyzed aromatization. cas.cz This underscores the value of the tert-butyl group as a regiochemical handle that can later be removed to generate specific fluorinated phenols. cas.cz Furthermore, 4-fluorophenol itself is a recognized precursor for numerous industrially significant biologically active compounds, including butofilolol, nebivolol, and cisapride. cas.cz The synthesis of radiolabeled [¹⁸F]4-fluorophenols often utilizes 4-tert-butylphenols as precursors, highlighting the role of this scaffold in producing specialized building blocks for Positron Emission Tomography (PET) tracer synthesis. lookchem.comrsc.org

A direct application involves the use of this compound in the synthesis of complex ligands. It serves as a starting material for creating molecules like (2-Hydroxy-3-tert-butyl-5-fluorobenzyl)bis(2-pyridylmethyl)amine, a specialized chelating agent for studying metal complexes.

Precursor for Agrochemical and Pharmaceutical Intermediates

The structural motifs found in this compound are prevalent in various agrochemicals and pharmaceuticals. lookchem.com While direct large-scale use of this specific compound is not always documented, its analogs and the general class of hindered fluorophenols are vital. For instance, the structurally related 2,4-di-tert-butylphenol (B135424) is a known intermediate for agrochemicals and pharmaceutical APIs. wikipedia.orgvinatiorganics.com

The synthesis of the cystic fibrosis drug Ivacaftor (VX-770) involves the preparation of a key intermediate starting from 4-fluorophenol, which is subsequently tert-butylated and further functionalized. acs.org This multi-step synthesis highlights the importance of the this compound scaffold in building complex, biologically active molecules. acs.org The development of such drugs often requires the synthesis of various derivatives to optimize potency and pharmacokinetic properties, and fluorinated phenols are key starting points in this process. acs.org

Synthesis of Specialized Chemical Reagents

Beyond its role in synthesizing bioactive molecules, this compound is employed in the creation of specialized reagents for chemical research. The unique combination of its functional groups allows for the construction of tailored molecules for specific applications.

One notable example is its use as a precursor in the synthesis of ligands for coordination chemistry. As mentioned previously, it is a key component in the multi-step synthesis of (2-Hydroxy-3-tert-butyl-5-fluorobenzyl)bis(2-pyridylmethyl)amine. This tripodal ligand is designed to coordinate with metal ions, such as copper(II), to form complexes that can be studied for their reactivity and potential catalytic or therapeutic applications. The synthesis involves a Mannich-type reaction between this compound, formaldehyde, and bis(2-pyridylmethyl)amine. The resulting metal complexes are then investigated for their unique chemical properties and biological activities.

Research on Hindered Phenols as Polymer Additives

This compound belongs to the class of hindered phenols, which are paramount in the polymer industry as additives. mdpi.com The bulky tert-butyl group adjacent to the phenolic hydroxyl group provides steric hindrance, which is key to their function as stabilizers. mdpi.com These additives protect polymers from degradation during high-temperature processing and throughout their service life. amfine.com

Design and Synthesis of Novel Hindered Phenol (B47542) Antioxidants and UV Absorbers

Hindered phenols are the basis for a major class of primary antioxidants. vurup.sk Research focuses on designing and synthesizing novel molecules that incorporate the hindered phenol moiety to enhance polymer stability. A significant area of development is the creation of multifunctional additives that combine antioxidant and UV-absorbing capabilities into a single molecule. nih.gov

For example, studies have shown the synthesis of hybrid compounds where a hindered phenol structure is chemically linked to a benzophenone (B1666685) moiety, a well-known UV absorber. nih.gov This approach aims to create a single, more efficient additive that provides comprehensive protection against both thermal oxidation and UV-light-induced degradation. nih.gov While these studies may use readily available hindered phenols like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, the principles guide the potential design of new additives based on the this compound scaffold. nih.gov

Similarly, hindered phenols such as 2,4-di-tert-butylphenol serve as intermediates in the production of phenolic benzotriazole-type UV absorbers, another important class of polymer stabilizers. wikipedia.org

| Additive Class | Function | Underlying Chemistry | Example Precursor |

|---|---|---|---|

| Phenolic Antioxidants | Prevent thermal-oxidative degradation | Radical scavenging by the hindered -OH group | 2,4-Di-tert-butylphenol |

| Benzotriazole UV Absorbers (BTZ) | Absorb UV radiation to prevent photodegradation | Synthesized from substituted phenols | 2,4-Di-tert-butylphenol |

| Hybrid Antioxidant-UV Absorbers | Provide dual protection against heat and light | Covalent linking of a hindered phenol and a UV absorbing moiety | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid |

Investigation of Antioxidant Mechanisms in Polymeric Systems

The primary mechanism by which hindered phenol antioxidants protect polymers involves radical scavenging. vurup.sk During polymer degradation, highly reactive free radicals (like peroxy radicals) are formed. The hindered phenol donates its phenolic hydrogen atom to these radicals, neutralizing them and terminating the degradation chain reaction. mdpi.compartinchem.com

The resulting phenoxy radical is stabilized by two factors:

Resonance: The unpaired electron can be delocalized over the benzene (B151609) ring. partinchem.com

Steric Hindrance: The bulky tert-butyl group(s) physically shield the radical, preventing it from initiating new degradation chains and making it relatively stable. mdpi.com

This stabilized phenoxy radical can then react with another free radical, terminating the process. vurup.sk Research has also explored enhancing the efficacy of these antioxidants by grafting them directly onto the polymer backbone or onto nanoparticles dispersed within the polymer matrix. mdpi.com This covalent immobilization prevents the additive from leaching or evaporating from the polymer over time, increasing its long-term effectiveness. mdpi.com The simultaneous presence of a hindered phenol and other stabilizing groups, such as those in Hindered Amine Stabilizers (HAS), can lead to synergistic protective effects. mdpi.com

Structure Reactivity and Structure Function Relationships

Steric vs. Electronic Effects in Directing Chemical Transformations

In 2-tert-butyl-4-fluorophenol, chemical reactivity is guided by a competition between the steric bulk of the tert-butyl group and the electronic influences of the hydroxyl and fluoro substituents. doubtnut.com The hydroxyl group is a powerful activating group in electrophilic aromatic substitution, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. pearson.com It strongly directs incoming substituents to the positions ortho and para to itself.

Conversely, the tert-butyl group, while electronically a weak electron-donating group through induction, exerts a profound steric effect. nih.govresearchgate.net Its large size physically obstructs the ortho position (C6) adjacent to it, making it difficult for reagents to approach and react at that site. pearson.comnih.gov This steric hindrance often overrides the electronic directing effect of the hydroxyl group, favoring substitution at the less hindered C4 position (which is already occupied by fluorine) or the other ortho position (C6), if accessible. doubtnut.compearson.com

| Substituent | Position | Primary Electronic Effect | Steric Effect | Influence on Electrophilic Aromatic Substitution |

|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | Strongly Activating (+M > -I) | Low | Strong ortho, para-director. |

| -C(CH₃)₃ (tert-Butyl) | C2 | Weakly Activating (+I) | High | Blocks the C6 position through steric hindrance. |

| -F (Fluoro) | C4 | Deactivating (-I > +M) | Low | Ortho, para-director (relative to itself), but deactivates the ring. |

Influence of Fluorine Position on Reactivity and Selectivity

The placement of the fluorine atom at the C4 position (para to the hydroxyl group) has a significant impact on the molecule's reactivity. While fluorine is generally considered a deactivating group due to its strong inductive electron withdrawal, its ability to donate electrons through resonance partially offsets this effect, particularly at the para position. numberanalytics.comwikipedia.org This resonance effect helps to stabilize the intermediate carbocation (the arenium ion) formed during electrophilic attack at the positions ortho to the fluorine (C3 and C5).

Furthermore, the electron-withdrawing fluorine atom increases the acidity (lowers the pKa) of the phenolic proton compared to unsubstituted phenol (B47542).

Role of Intramolecular Hydrogen Bonding on Molecular Conformation and Reactivity

Intramolecular hydrogen bonding can significantly influence a molecule's conformation and reactivity by locking it into a more planar and rigid structure. acs.org In the case of phenols, a hydrogen bond can form between the hydroxyl proton and a suitable acceptor atom on an ortho substituent.

For this compound, a potential intramolecular hydrogen bond could be envisioned between the hydroxyl group and the fluorine atom. However, these groups are in a para (1,4) relationship, placing them too far apart for a direct intramolecular hydrogen bond to form.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Involving Fluorine and Phenolic Hydroxyl Groups

The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the fluorine atom, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor. mdpi.comrsc.org The interplay between these groups, along with other potential interaction sites on the molecule, leads to a rich variety of supramolecular structures. The bulky tert-butyl group introduces significant steric hindrance, which can influence the accessibility of the phenolic hydroxyl group and modulate its hydrogen-bonding patterns compared to less hindered phenols. researchgate.netresearchgate.net

Detailed structural studies on molecules closely related to 2-tert-butyl-4-fluorophenol have elucidated several key non-covalent interactions that are critical for the formation of larger molecular assemblies.

O-H…N Interactions : The acidic proton of the phenolic hydroxyl group readily forms strong hydrogen bonds with nitrogen-containing acceptor molecules. In a co-crystal formed between the related 2-tert-butyl-4-methylphenol (B42202) and 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD), a distinct intermolecular O—H⋯N hydrogen bond links the phenol (B47542) to the nitrogen atom of the aminal cage, with an O⋯N distance of 2.8534 (15) Å. nih.gov Similar strong, intramolecular O—H⋯N hydrogen bonds are the defining feature in Schiff bases derived from substituted phenols, which lock the molecule in a specific conformation. atauni.edu.trresearchgate.net

Table 1: Summary of Key Hydrogen Bond Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Structure |

|---|---|---|---|---|

| O-H···N | Phenolic -OH | Nitrogen Atom | ~2.85 (O···N) nih.gov | Strong intermolecular linkage, conformational lock nih.govatauni.edu.trresearchgate.net |

| C-H···O | tert-butyl C-H | Phenolic -O | - | Intramolecular stabilization researchgate.netnih.gov |

| C-H···π | Aliphatic/Aromatic C-H | Phenol π-system | - | Intermolecular crystal packing nih.govnih.gov |

| C-H···F | Aromatic C-H | Fluorine Atom | - | Supramolecular structure formation academie-sciences.fr |

The capacity of covalently bound fluorine to act as a hydrogen bond acceptor has been a topic of considerable scientific debate. rsc.orgresearchgate.netnih.gov However, a growing body of evidence now confirms that organic fluorine can participate in weak hydrogen bonds. nih.gov

Experimental Evidence: Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for detecting and characterizing weak hydrogen bonds involving fluorine. nih.gov Studies comparing hydrogen bond complex formation with p-fluorophenol have provided benchmarks for these interactions. researchgate.netnih.govacs.org

A correlation has been established between the 19F NMR chemical shift of a fluorine atom and its propensity to engage in hydrogen bonding. researchgate.netnih.govnovartis.com

NMR methods have been used to measure the strength of intermolecular hydrogen-bond complexes involving various fluorine moieties (such as CH₂F, CHF₂, and CF₃). nih.govnih.gov

Evidence for hydrogen bond formation between fluorine and even weak donors like water has been reported, highlighting the relevance of these interactions in aqueous and biological systems. nih.gov In one study, a close intramolecular NH···F interaction was characterized by a through-space coupling of 19 ± 1 Hz in 4-anilino-5-fluoroquinazolines. escholarship.org

Computational Evidence: Theoretical calculations have provided significant support for experimental findings and have offered deeper insight into the nature of fluorine-containing hydrogen bonds.

Calculations of the molecular electrostatic potential (MEP) at the fluorine atom correlate well with NMR results, providing a theoretical basis for fluorine's ability to act as an acceptor. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analysis has been used to characterize the electron density topology at bond critical points, further confirming the presence of an interaction. mdpi.comnih.gov

Computational studies on fluorinated amino acids and their interactions with water show that hydrogen-bond-like interactions between organic fluorine and water molecules do occur and influence hydration energies. acs.org

Statistical analysis of the Protein Data Bank (PDB) combined with energy calculations indicates that while fluorine is a weak hydrogen bond acceptor for all donor types, these bonds are frequently observed in protein-ligand complexes. mdpi.comacs.org

Table 2: Evidence for Fluorine in Hydrogen Bonding

| Evidence Type | Method | Key Finding | References |

|---|---|---|---|

| Experimental | ¹⁹F NMR Spectroscopy | Correlation between ¹⁹F chemical shift and H-bond propensity. | researchgate.netnih.govnovartis.comescholarship.org |

| NMR Titration | Measurement of weak intermolecular H-bond strengths. | nih.govnih.gov | |

| X-ray Crystallography | Observation of short H···F distances in crystal structures. | rsc.orgescholarship.org | |

| Computational | Molecular Electrostatic Potential (MEP) | Correlates fluorine's electrostatic character with H-bond acceptor capability. | nih.gov |

| Density Functional Theory (DFT) / QTAIM | Characterizes electron density and interaction energies, confirming H-bonds. | mdpi.comnih.gov | |

| PDB Analysis | Statistical prevalence of F···H contacts in biomolecular structures. | mdpi.comacs.org |

O-H…N, C-H…O, and C-H…π Interactions

Crystal Engineering and Packing Motifs Influenced by Non-Covalent Interactions

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. ucl.ac.ukpsu.edu In the context of this compound, the combination of strong (O-H···) and weak (C-H···O, C-H···F, C-H···π) hydrogen bonds, along with other non-covalent forces, directs the assembly of molecules into specific, ordered, three-dimensional architectures.

The presence of both hydrogen- and halogen-containing functional groups allows for the formation of various supramolecular synthons—structural units formed by intermolecular interactions. For instance, in dihalogenated phenols, both type I (symmetric) and type II (electrophilic-nucleophilic) halogen···halogen contacts, alongside O-H···O hydrogen bonds, dictate the packing. iucr.org The substitution of hydrogen with fluorine can introduce C–H···F and C–F···F interactions, which act as weak driving forces to align molecules. psu.edu

In complex systems, the competition and cooperation between different interactions lead to the final crystal packing. For example, studies on benzaldazine derivatives have shown that supramolecular structures can be selectively formed through different weak interactions, such as C−H···F and C−H···N contacts. academie-sciences.fr Similarly, the crystal packing in some zinc complexes containing tert-butyl phenol ligands is governed by a combination of weak C-H···O and C-H···π interactions, which organize the molecules into corrugated layers or three-dimensional grids. mdpi.com The steric bulk of the tert-butyl group can also play a crucial role by preventing certain interactions, such as π-π stacking, thereby promoting others. researchgate.netmdpi.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2-tert-butyl-4-fluorophenol typically involves the Friedel-Crafts alkylation of 4-fluorophenol (B42351) with an alkylating agent like tert-butanol (B103910) or isobutene, often using strong acid catalysts such as sulfuric acid. saskoer.capw.live While effective, these methods present drawbacks, including the use of corrosive acids, potential for over-alkylation, and the formation of isomeric byproducts. pw.liversc.org Future research is focused on developing greener, more selective, and efficient synthetic protocols.

Promising avenues include the use of solid acid catalysts, such as zeolites (e.g., H-Y, H-beta) and heteropoly acids, which offer advantages like easier separation, reusability, and potentially higher selectivity. rsc.orgacs.org Studies on related phenol (B47542) alkylations have shown that catalysts like sulfonic acid-functionalized ionic liquids can achieve high conversion rates under specific conditions. researchgate.net Furthermore, exploring reactions in supercritical fluids like carbon dioxide could minimize coke formation on catalysts, enhancing their lifespan and recyclability. acs.org Enzymatic synthesis represents another frontier, with enzymes like tyrosine phenol-lyases and modified fluorinases potentially offering highly selective and environmentally benign routes to fluorinated phenols and their derivatives under mild conditions. nih.gov

| Method | Typical Catalysts/Reagents | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Friedel-Crafts Alkylation | Sulfuric Acid, AlCl3, FeCl3 | Established methodology | Improving regioselectivity, reducing waste |

| Solid Acid Catalysis | Zeolites (H-Y, H-beta), HPW/MCM-41 | Catalyst reusability, reduced corrosion, high conversion | Optimizing catalyst structure for selectivity, use in continuous flow systems |

| Ionic Liquid Catalysis | Sulphonic acid functionalized ionic liquids | High activity, potential for tunability | Developing lower-cost and recyclable ionic liquids |

| Enzymatic Synthesis | Fluorinases, Tyrosine phenol-lyases | High selectivity, mild conditions, environmentally benign | Enzyme engineering for broader substrate scope and higher efficiency nih.gov |

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for process optimization and discovering new applications. The classic Friedel-Crafts alkylation mechanism involves the formation of a tert-butyl carbocation that then attacks the electron-rich aromatic ring. pw.livebyjus.commasterorganicchemistry.com However, the regioselectivity (ortho vs. para alkylation) is influenced by a complex interplay of steric and electronic factors, as well as reaction conditions.

Future mechanistic studies could employ advanced computational and spectroscopic techniques. nih.gov For instance, Density Functional Theory (DFT) calculations can model transition states to elucidate the preference for ortho-alkylation and predict the influence of the fluorine substituent on the aromatic ring's reactivity. nih.gov Kinetic studies are needed to develop mathematical models that accurately describe the reaction rates and product distributions under various catalytic systems. unive.itosti.gov A key area of investigation is the ongoing debate regarding C-alkylation versus O-alkylation pathways. While C-alkylation directly forms the alkylphenol, some studies suggest that an O-alkylation product (alkyl phenyl ether) can form kinetically and then rearrange to the more thermodynamically stable C-alkylated phenol. pnnl.gov In-situ spectroscopic methods, such as solid-state NMR, can provide direct evidence for reaction intermediates, clarifying these competing pathways. pnnl.gov

Exploration of Novel Catalytic Roles

While often viewed as a product or building block, hindered phenols and fluorophenols possess properties that make them candidates for novel catalytic roles. The steric hindrance around the hydroxyl group and the electronic influence of the fluorine atom can be harnessed for specific catalytic applications.

One emerging area is the use of fluorophenols as hydrogen-bond donors in organocatalysis. researchgate.netrowansci.com The acidic proton of the hydroxyl group, influenced by the electron-withdrawing fluorine, can activate substrates through hydrogen bonding. This has been demonstrated with 4-fluorophenol, which is often used as a reference hydrogen-bond donor to measure the basicity of various molecules. researchgate.netrowansci.com Research into using this compound in this context could reveal unique selectivity due to the combination of its steric bulk and hydrogen-bonding capability. Additionally, hindered phenols are well-known radical scavengers and are used as antioxidants in polymers and other materials. vinatiorganics.com This radical-mediating ability could be exploited in controlled radical polymerization or other radical-based chemical transformations. researchgate.net Furthermore, the ability of 4-fluorophenol to form deep eutectic solvents for applications like CO2 capture highlights another non-traditional role where the specific hydrogen bonding capabilities of these molecules are critical. acs.org

Design of Advanced Materials Utilizing the Unique Properties of Hindered Fluorophenols

The incorporation of the this compound moiety into polymers and other materials is a promising avenue for creating advanced functional materials with tailored properties. The bulky tert-butyl group can disrupt polymer chain packing, increasing free volume and improving solubility and processability, while the fluorine atom can impart desirable characteristics such as thermal stability, chemical resistance, and low dielectric properties.

A significant area of future research is the development of high-performance polymers for the electronics industry. Fluorinated poly(phenylene oxide) (PPO) resins, for example, exhibit low dielectric constants and reduced moisture absorption, making them ideal for use in high-frequency communication technologies like copper-clad laminates. mdpi.comresearchgate.net Similarly, incorporating hindered phenol structures into polycarbonates can improve their thermal stability and processing characteristics. rsc.orgwipo.int

Another application lies in the creation of specialized membranes. Poly(phenylene oxide) backbones functionalized with hindered side chains have been used to synthesize anion exchange membranes (AEMs) for fuel cells and other electrochemical devices. acs.org The specific structure of this compound could lead to membranes with an optimal balance of ionic conductivity, chemical stability, and mechanical robustness. The oxidative polymerization of related compounds like 2-amino-4-tert-butylphenol (B71990) to form soluble conducting polymers further suggests that materials derived from this compound could have applications in electrochromics, sensors, and coatings. researchgate.net

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Method | Reference |

|---|---|---|

| Molecular Weight | Mass Spectrometry | |

| Melting Point | DSC | |

| Functional Groups | IR Spectroscopy |

What experimental designs are suitable for assessing genotoxicity in this compound?

Advanced Question

Follow OECD guidelines for mutagenicity testing:

- Bacterial Reverse Mutation Assay (Ames Test) : Use S. typhimurium strains TA98, TA100, TA1535, and TA1537. Test concentrations ranging from 5–5000 µg/plate, with/without metabolic activation (S9 mix). Include positive controls (e.g., sodium azide for TA100) and negative controls .

- In Vitro Mammalian Cell Assays : Conduct chromosome aberration studies in CHO cells. Expose cells for 3–24 hours at 0.1–10 mM doses. Score metaphase cells for structural aberrations (e.g., breaks, exchanges) .

Q. Critical Considerations :

- Validate purity (>99%) of test material to avoid confounding results .

- Replicate experiments under Good Laboratory Practice (GLP) conditions for regulatory acceptance .

How can contradictory toxicological data for phenolic derivatives be resolved?

Advanced Question

Address discrepancies through:

- Meta-Analysis : Compare datasets from in vitro (e.g., Ames test ) and in vivo studies. Adjust for variables like metabolic activation, exposure duration, and species-specific responses.

- Dose-Response Modeling : Use Hill equation or probit analysis to identify thresholds for cytotoxic vs. genotoxic effects .

- Mechanistic Studies : Apply molecular docking to assess interactions with DNA repair enzymes (e.g., topoisomerases) or oxidative stress pathways .

Q. Example Workflow :

Identify conflicting endpoints (e.g., negative Ames test vs. positive chromosomal aberration).

Re-test under harmonized protocols (e.g., OECD 471 and 473).

Integrate computational toxicology (e.g., QSAR models) to predict metabolite activity .

What analytical techniques quantify this compound in environmental matrices?

Basic Question

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 270 nm). Optimize mobile phase (acetonitrile:water, 70:30) for peak resolution .

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges. Validate recovery rates (≥85%) with spiked controls .

Q. Data Validation :

- Perform inter-laboratory comparisons to ensure reproducibility.

- Cross-check with GC-MS for confirmatory analysis .

How can computational modeling predict the material science applications of this compound?

Advanced Question

- Electronic Structure Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps and dipole moments. Correlate with dielectric properties for polymer additive potential .

- Molecular Dynamics Simulations : Model interactions with polymer matrices (e.g., polyethylene) to assess thermal stability and diffusion coefficients .

Q. Case Study :

- Fluorophenol derivatives enhance charge transport in organic semiconductors. Simulate π-π stacking interactions with thiophene-based polymers .

What in vitro models best study biological interactions of this compound?

Q. Methodological Focus

- Enzyme Inhibition Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC50 values via fluorescence quenching .

- Receptor Binding Studies : Use radiolabeled ligands (e.g., [³H]-estradiol) to assess affinity for estrogen receptors. Perform competitive binding experiments at 4°C .

Q. Optimization Tips :

- Include cytotoxicity controls (e.g., MTT assay) to distinguish receptor-specific effects from cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.